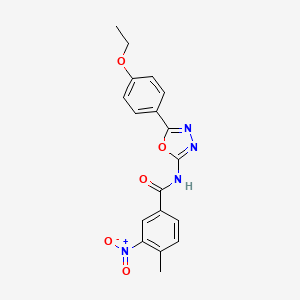![molecular formula C17H13ClFN3O2S2 B14135858 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide CAS No. 1210030-18-4](/img/structure/B14135858.png)
3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide is a complex organic compound that features a unique combination of chloro, fluorobenzene, and imidazo[2,1-b]thiazole moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The process begins with the preparation of the imidazo[2,1-b]thiazole core, which is then functionalized with chloro and fluorobenzene groups . The reaction conditions often require heating the reagent mixture in a suitable solvent such as benzene (PhH) for several hours .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and fluorobenzene groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Electrophilic and Nucleophilic Additions: The imidazo[2,1-b]thiazole ring can undergo electrophilic and nucleophilic addition reactions
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer and antimicrobial agent
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its mechanism of action
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This can result in the suppression of cancer cell growth or the inhibition of microbial proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a similar imidazo[2,1-b]thiazole structure.
Abafungin: An antifungal drug with a related chemical framework.
Uniqueness
What sets 3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide apart is its unique combination of chloro, fluorobenzene, and imidazo[2,1-b]thiazole moieties, which confer distinct chemical and biological properties. This makes it a promising candidate for further research and development in various fields .
Propiedades
Número CAS |
1210030-18-4 |
|---|---|
Fórmula molecular |
C17H13ClFN3O2S2 |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C17H13ClFN3O2S2/c18-14-9-13(5-6-15(14)19)26(23,24)21-12-3-1-11(2-4-12)16-10-22-7-8-25-17(22)20-16/h1-6,9-10,21H,7-8H2 |
Clave InChI |
XYCIMSIPBAULMT-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
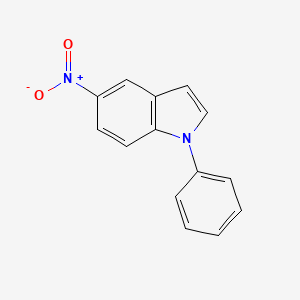
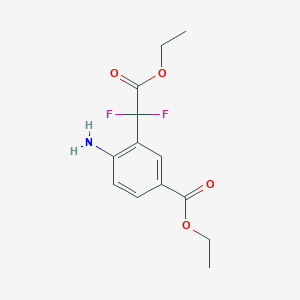
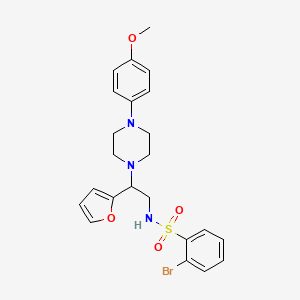

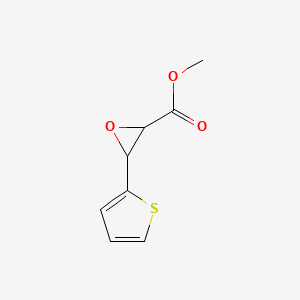

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)


![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
